mitomicina C

Descripción general

Descripción

La mitomicina C es un agente quimioterapéutico derivado de la bacteria Streptomyces caespitosus. Es conocida por su potente actividad antitumoral y se utiliza en el tratamiento de varios tipos de cáncer, incluyendo el cáncer gastrointestinal superior, anal, de mama y de vejiga . La this compound también se utiliza tópicamente en cirugías oculares para prevenir cicatrices y en el tratamiento de la estenosis esofágica y traqueal .

Mecanismo De Acción

La mitomicina C ejerce sus efectos inhibiendo selectivamente la síntesis de ácido desoxirribonucleico (ADN). Reticula las hebras complementarias de la doble hélice del ADN, evitando la replicación y transcripción del ADN . Esta actividad de reticulación es particularmente efectiva en entornos tumorales hipóxicos, donde el compuesto se reduce a su forma activa . Los objetivos moleculares de la this compound incluyen las bases guanina y citosina en el ADN .

Aplicaciones Científicas De Investigación

La mitomicina C tiene una amplia gama de aplicaciones de investigación científica:

Análisis Bioquímico

Biochemical Properties

Mitomycin C plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and biomolecules. It primarily inhibits DNA synthesis by cross-linking DNA strands, which prevents the replication of cancer cells . Mitomycin C interacts with DNA-dependent RNA polymerase, further inhibiting RNA and protein synthesis at higher concentrations . Additionally, it forms covalent bonds with the DNA double helix, causing cell death .

Cellular Effects

Mitomycin C has significant effects on various types of cells and cellular processes. It induces cell death by damaging DNA, which is particularly effective against rapidly dividing cancer cells . Mitomycin C affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting DNA synthesis and function . It also influences the production of reactive oxygen species, leading to oxidative stress and apoptosis .

Molecular Mechanism

The molecular mechanism of Mitomycin C involves its activation through reduction, which leads to the formation of reactive intermediates that bind to DNA . Mitomycin C acts as an alkylating agent, causing cross-linking of DNA strands and inhibiting DNA synthesis . It also targets DNA-dependent RNA polymerase, further inhibiting RNA and protein synthesis . The binding interactions with DNA result in the formation of DNA adducts, which block replication and transcription, ultimately leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mitomycin C change over time. The stability and degradation of Mitomycin C solutions are critical factors in its effectiveness . Studies have shown that Mitomycin C solutions exhibit chemical degradation over time, which can impact their efficacy . Long-term exposure to Mitomycin C can lead to chronic genotoxic stress and cellular senescence .

Dosage Effects in Animal Models

The effects of Mitomycin C vary with different dosages in animal models. At higher doses, Mitomycin C exhibits cytotoxic effects, impairing erythropoiesis and reducing the percentage of reticulocytes . Lower doses of Mitomycin C induce genotoxic effects without reaching the threshold of cytotoxicity . These dosage-dependent effects are crucial for determining the appropriate therapeutic window for Mitomycin C in cancer treatment.

Metabolic Pathways

Mitomycin C is involved in various metabolic pathways, including its activation and detoxification. It is metabolized primarily in the liver, where it undergoes reduction to form reactive intermediates . These intermediates interact with DNA, leading to the formation of DNA adducts and cross-links . Mitomycin C also affects the production of reactive oxygen and nitrogen species, contributing to oxidative and nitrosative stress .

Transport and Distribution

Mitomycin C is transported and distributed within cells and tissues through various mechanisms. It is taken up into erythrocytes and can be detected within these cells for several hours following injection . The erythrocyte may act as a transporter of Mitomycin C in the circulation . Additionally, Mitomycin C can be administered intravesically to treat bladder cancer, where it is retained in the bladder for a specific duration to maximize its therapeutic effects .

Subcellular Localization

The subcellular localization of Mitomycin C plays a crucial role in its activity and function. Mitomycin C-induced DNA damage leads to the recruitment of repair proteins such as RAD51 to the sites of damage . The localization of these repair proteins is essential for the effective repair of DNA lesions caused by Mitomycin C . Additionally, Mitomycin C can induce the degradation of specific proteins, such as hypoxia-inducible factor-1α (HIF-1α), through translational regulation .

Métodos De Preparación

La mitomicina C se sintetiza a través de una compleja vía biosintética que involucra la combinación de ácido 3-amino-5-hidroxibenzoico, D-glucosamina y fosfato de carbamilo para formar el núcleo mitosano . La producción industrial de this compound implica la fermentación de Streptomyces caespitosus seguida de procesos de extracción y purificación . El proceso de fermentación se optimiza para maximizar el rendimiento de this compound, y el compuesto se purifica luego utilizando diversas técnicas cromatográficas .

Análisis De Reacciones Químicas

La mitomicina C se somete a varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar varios intermediarios que participan en la reticulación del ADN.

Sustitución: La this compound puede experimentar reacciones de sustitución, particularmente en el anillo de aziridina.

Los reactivos comunes utilizados en estas reacciones incluyen agentes reductores como el ditionito de sodio y agentes oxidantes como el peróxido de hidrógeno . Los principales productos formados a partir de estas reacciones son los aductos de ADN, que son responsables de la actividad antitumoral del compuesto .

Comparación Con Compuestos Similares

La mitomicina C es parte de la familia de la mitomicina, que incluye mitomicina A, mitomicina B y porfiromicina . Estos compuestos comparten un núcleo mitosano común, pero difieren en sus grupos sustituyentes . La this compound es única debido a su potente actividad antitumoral y su capacidad para formar enlaces cruzados de ADN en condiciones hipóxicas . Otros compuestos similares incluyen diaziquona, que también experimenta activación biorreductiva pero tiene un mecanismo de acción diferente .

La this compound destaca entre estos compuestos debido a su amplia gama de aplicaciones clínicas y su efectividad en el tratamiento de varios tipos de cáncer .

Propiedades

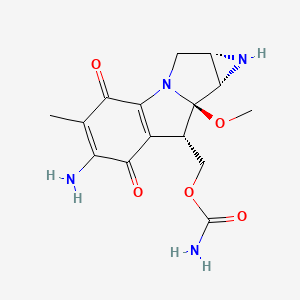

IUPAC Name |

(11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O5/c1-5-9(16)12(21)8-6(4-24-14(17)22)15(23-2)13-7(18-13)3-19(15)10(8)11(5)20/h6-7,13,18H,3-4,16H2,1-2H3,(H2,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIBSHFKIJFRCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Mitomycin C exert its antitumor activity?

A1: Mitomycin C (MMC) is a potent antitumor agent that acts as a DNA crosslinking agent. [, , , ] Inside the cell, MMC undergoes bioreduction to form reactive metabolites. These metabolites then bind to DNA strands, primarily at guanine-N2 positions, creating interstrand crosslinks. [, ] These crosslinks inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. [, , ]

Q2: What makes the guanine base a primary target for MMC?

A2: The exact reason for MMC's preference for guanine is complex, but it's believed to be related to the electronic structure and reactivity of guanine's N2 position within the DNA helix. [] This site is particularly susceptible to nucleophilic attack by the activated MMC metabolites.

Q3: What is the molecular formula and weight of Mitomycin C?

A4: The molecular formula of Mitomycin C is C15H18N4O5, and its molecular weight is 334.33 g/mol. []

Q4: Is there any spectroscopic data available for Mitomycin C?

A5: Yes, Mitomycin C has been extensively characterized spectroscopically. Techniques like UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy provide information about its structure and functional groups. [, ]

Q5: How does the stability of Mitomycin C vary under different pH conditions?

A6: Studies demonstrate that Mitomycin C is most stable under slightly acidic to neutral pH conditions. [] Degradation increases with pH values below 7. For example, in 0.9% sodium chloride solutions, MMC degradation was significantly higher at pH 4.5 compared to pH 7. []

Q6: Does temperature affect Mitomycin C stability?

A7: Yes, temperature significantly impacts MMC stability. Storing Mitomycin C solutions at refrigerated temperatures (around 5°C) significantly enhances its stability compared to room temperature storage. []

Q7: What about the compatibility of Mitomycin C with different solutions?

A8: The data sheet recommends reconstituting Mitomycin C vials with water for injections or 20% dextrose solutions. [] While sodium chloride solutions are commonly used, their acidic pH can impact stability over time.

Q8: What are the main clinical applications of Mitomycin C?

A8: Mitomycin C is used in various clinical settings, including:

- Ophthalmology: As an adjunct to surgical procedures like trabeculectomy [, ] and pterygium excision [, , , , ].

- Oncology: In chemotherapy regimens for treating various cancers, such as bladder, anal, and lung cancer. [, , , ]

Q9: How does Mitomycin C compare to other treatment modalities in pterygium surgery?

A10: Several studies compared Mitomycin C to other treatments like conjunctival autograft, beta irradiation, and topical agents like cyclosporine. [, , , ] Results suggest that MMC effectively reduces pterygium recurrence rates, often outperforming other methods. [, , ]

Q10: What are the known mechanisms of resistance to Mitomycin C?

A10: Resistance mechanisms to Mitomycin C can be multifaceted, involving:

- Increased DNA repair: Enhanced DNA repair mechanisms, particularly those involved in removing interstrand crosslinks, can counteract MMC's effects. []

Q11: Are there any genetic factors associated with Mitomycin C resistance?

A13: Research suggests that variations in genes involved in drug metabolism, DNA repair, and cell cycle control can influence sensitivity to Mitomycin C. For example, lower ATM expression levels were linked to resistance to anthracyclines and mitomycin in breast cancer patients with wild-type TP53 and CHK2. []

Q12: What are some of the known toxicities associated with Mitomycin C?

A12: Mitomycin C can cause various side effects, including:

- Myelosuppression: Suppression of bone marrow function, leading to decreased blood cell counts. []

- Gastrointestinal toxicity: Nausea, vomiting, and diarrhea are common side effects. []

- Pulmonary toxicity: In rare cases, Mitomycin C can cause lung damage. [, ]

Q13: What are some of the ongoing research efforts aimed at improving Mitomycin C therapy?

A13: Several research avenues are currently being explored, including:

- Drug delivery systems: Developing novel drug delivery systems to enhance MMC's targeted delivery to tumor cells while minimizing systemic toxicity. [, ]

- Combination therapies: Investigating synergistic combinations of MMC with other anticancer agents or treatment modalities. [, , ]

- Biomarkers of response: Identifying biomarkers that can predict treatment response, monitor efficacy, and personalize MMC therapy. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.